Norprostol, (-)-

Description

BenchChem offers high-quality Norprostol, (-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Norprostol, (-)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

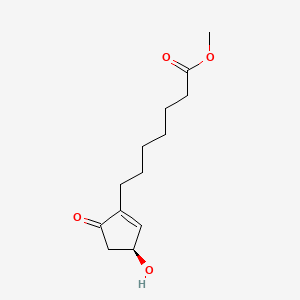

methyl 7-[(3S)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h8,11,14H,2-7,9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKUWAVOSCVDCT-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCC1=CC(CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCCCCCC1=C[C@H](CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194860 | |

| Record name | Norprostol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42038-75-5 | |

| Record name | Norprostol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042038755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norprostol, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORPROSTOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJC415L6RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of (-)-Norprostol: A Technical Guide for Researchers

Introduction: (-)-Norprostol is a chemical entity closely related to Misoprostol, a synthetic analog of prostaglandin E1 (PGE1).[1][2] While direct and extensive research on the specific mechanism of action of (-)-Norprostol is limited, its structural similarity to Misoprostol provides a strong basis for understanding its pharmacological activity. This guide synthesizes the available information on Misoprostol and related prostaglandin analogs to provide an in-depth overview of the likely core mechanism of action of (-)-Norprostol, tailored for researchers, scientists, and drug development professionals. It is presumed that (-)-Norprostol functions as a prostaglandin E receptor agonist, mirroring the actions of Misoprostol.

Primary Pharmacological Target: Prostaglandin E Receptors

(-)-Norprostol is expected to exert its effects by acting as an agonist at prostanoid EP receptors, a subclass of G-protein coupled receptors (GPCRs) that bind prostaglandin E2 (PGE2).[3][4] There are four subtypes of the EP receptor: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling pathways. The therapeutic effects of Misoprostol, and by extension (-)-Norprostol, particularly its gastric cytoprotective and antisecretory properties, are primarily mediated through the activation of the EP3 receptor on parietal cells in the stomach.[5][6]

Signaling Pathway for Gastric Acid Inhibition

The binding of (-)-Norprostol to the EP3 receptor on gastric parietal cells is anticipated to initiate an inhibitory signaling cascade. The EP3 receptor is typically coupled to a Gi alpha subunit of a heterotrimeric G-protein. Upon agonist binding, this G-protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which ultimately results in the reduced secretion of H+ ions (protons) by the H+/K+-ATPase (proton pump) into the gastric lumen. This inhibition of gastric acid secretion is a cornerstone of its therapeutic effect in preventing and treating gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs).[6]

Quantitative Data on Receptor Binding

| Compound | EP1 | EP2 | EP3 | EP4 | FP | DP | IP | TP |

| Misoprostol | 120 | >10000 | 2.2 | 1000 | >10000 | >10000 | >10000 | >10000 |

| PGE2 | 24 | 13 | 0.6 | 1.1 | 63 | 1200 | 1200 | 270 |

| Sulprostone | 21 | >10000 | 0.6 | 1000 | 1500 | >10000 | >10000 | >10000 |

| Iloprost | 36 | >10000 | 1100 | >10000 | >10000 | >10000 | 1.1 | 1800 |

| PGF2α | >10000 | >10000 | >10000 | >10000 | 3.6 | >10000 | >10000 | >10000 |

Data adapted from Kiriyama et al., Br J Pharmacol. 1997 Sep; 122(2): 217–224.[7]

Experimental Protocols

To characterize the mechanism of action of a compound like (-)-Norprostol, a series of in vitro and in vivo experiments are typically employed.

Radioligand Binding Assay

Objective: To determine the binding affinity and selectivity of (-)-Norprostol for prostanoid receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing a specific human or animal prostanoid receptor subtype (e.g., EP3) are prepared.

-

Radioligand: A radiolabeled ligand with known high affinity for the receptor of interest (e.g., [3H]PGE2) is used.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound ((-)-Norprostol).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Gastric Acid Secretion Assay

Objective: To evaluate the in vivo potency of (-)-Norprostol in inhibiting gastric acid secretion.

Methodology:

-

Animal Model: A suitable animal model, such as the Shay rat or a dog with a gastric fistula, is used.

-

Fasting: Animals are fasted overnight to ensure a basal gastric secretory state.

-

Drug Administration: (-)-Norprostol is administered, typically orally or intravenously, at various doses.

-

Stimulation of Gastric Acid Secretion: A secretagogue, such as histamine or pentagastrin, is administered to stimulate gastric acid secretion.

-

Gastric Juice Collection: Gastric juice is collected at specified time intervals.

-

Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with a standard base.

-

Data Analysis: The total acid output is calculated, and the dose-dependent inhibitory effect of (-)-Norprostol is determined. The dose that produces a 50% inhibition of acid secretion (ID50) is calculated.[8]

Conclusion

The mechanism of action of (-)-Norprostol is strongly inferred to be that of a prostaglandin E receptor agonist, with a likely high affinity for the EP3 receptor subtype. This interaction on gastric parietal cells initiates a Gi-coupled signaling cascade that results in the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and subsequent reduction in gastric acid secretion. This proposed mechanism is consistent with the well-established pharmacology of its close structural analog, Misoprostol. Further direct experimental validation is necessary to definitively confirm the receptor binding profile and in vivo potency of (-)-Norprostol. The experimental protocols outlined in this guide provide a framework for such investigations.

References

- 1. veeprho.com [veeprho.com]

- 2. Chemistry and synthetic development of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of determinants of ligand binding affinity and selectivity in the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Demonstration of specific E-type prostaglandin receptors using enriched preparations of canine parietal cells and [3H]misoprostol free acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and gastrointestinal pharmacology of a 3E,5Z diene analogue of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Preparation of (-)-Norprostol

This technical guide provides a comprehensive overview of the synthetic pathways and preparation processes for (-)-Norprostol, a key intermediate in the synthesis of various prostaglandin analogs. The information presented is curated for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

(-)-Norprostol, with the IUPAC name Methyl 7-[(3S)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoate, is a crucial building block in the stereospecific synthesis of prostaglandins, including Misoprostol.[1] Its preparation often involves sophisticated organometallic chemistry, with a key step being the conjugate addition of a vinyl cuprate to a protected cyclopentenone derivative. This guide details the prevalent synthetic strategies, experimental protocols, and quantitative data associated with its preparation.

Core Synthetic Strategy: Conjugate Addition of an Organocuprate

The most common and stereoselective method for synthesizing prostaglandin E series compounds, including the precursor (-)-Norprostol, involves a three-component in situ cuprate reaction.[2] This approach offers the significant advantage of creating the desired trans stereochemistry at the cyclopentanone ring without the need for isolating intermediates.[2]

A generalized workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of (-)-Norprostol via a cuprate addition reaction.

Detailed Experimental Protocols

The following protocols are synthesized from various patented procedures for prostaglandin synthesis, which are applicable to the preparation of (-)-Norprostol.

1. Preparation of the Higher-Order Cuprate Reagent

The formation of the organocuprate reagent is a critical step that dictates the success of the conjugate addition. A common approach involves the reaction of an organolithium compound with a copper(I) salt, followed by the introduction of a vinylstannane.[3][4]

-

Methodology:

-

To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add copper(I) iodide and anhydrous tetrahydrofuran (THF).

-

Stir the mixture at room temperature for approximately 30 minutes.

-

Cool the suspension to a low temperature, typically between -30°C and -15°C.

-

Slowly add a solution of methyllithium in diethyl ether dropwise to the cooled suspension. It is often crucial to use a slight excess of the organolithium reagent (e.g., 2.05-4 molar equivalents per mole of copper halide) to ensure the formation of the active cuprate species.[4][5]

-

Stir the resulting solution for an extended period (e.g., 2 hours) at a temperature around -15°C.

-

The vinylstannane precursor is then added to this solution to form the final higher-order cuprate complex.

-

2. Conjugate Addition to the Cyclopentenone

The prepared cuprate reagent is then reacted in situ with a protected cyclopentenone derivative.

-

Methodology:

-

Cool the solution containing the higher-order cuprate to -78°C.

-

Rapidly add a solution of the protected cyclopentenone (e.g., methyl-5-oxo-3-[(triethylsilyl)oxy]-1-cyclopentene-1-heptanoate) in THF to the cuprate solution.[6][7]

-

Stir the reaction mixture at -78°C for a short duration (e.g., 5-30 minutes).[2][7]

-

Quench the reaction by adding a saturated solution of ammonium chloride, often mixed with ammonium hydroxide, to achieve a basic pH.[2][7]

-

Allow the mixture to warm to room temperature and stir until the aqueous layer turns a deep blue color, indicating the complexation of copper salts.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over an anhydrous salt like magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected prostaglandin.

-

3. Deprotection to Yield (-)-Norprostol

The final step is the removal of the protecting group from the hydroxyl function on the cyclopentanone ring.

-

Methodology:

-

Dissolve the crude protected prostaglandin in a suitable solvent system. For a triethylsilyl (TES) protecting group, a mixture of acetic acid, THF, and water (e.g., in a 3:1:1 ratio) can be used.[2]

-

Stir the solution at room temperature for a couple of hours.

-

Perform a work-up procedure that typically involves extraction with a nonpolar solvent like heptane to remove silyl byproducts, followed by extraction of the desired product from the aqueous phase with a more polar solvent like ethyl acetate.

-

Wash the combined ethyl acetate extracts with brine, dry over sodium sulfate, and concentrate by rotary evaporation.

-

Purify the resulting oil by column chromatography on silica gel to afford pure (-)-Norprostol.

-

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various sources for key steps in the synthesis.

Table 1: Reagent Quantities for a Typical Cuprate Addition

| Reagent | Molar Equivalents | Typical Amount | Reference |

| (E)-trimethyl-[[1-methyl-1-[3-(tributylstannyl)-2-propenyl]pentyl]oxy]silane | 1.0 | 74.6 g | [6] |

| Copper(I) Iodide | ~1.1 | 24.2 g | [6] |

| Methyllithium | >2.0 | 98.8 mL (2.86 M) | [6] |

| Methyl-5-oxo-3-[(triethylsilyl)oxy]-1-cyclopentene-1-heptanoate | ~0.9 | 25 g | [6] |

Table 2: Reaction Conditions

| Step | Temperature | Time | Solvent | Reference |

| Cuprate Formation | -30°C to -15°C | 2 hours | THF | [6] |

| Conjugate Addition | -78°C | 5-30 minutes | THF | [2][6][7] |

| Deprotection (TES group) | Room Temperature | 2 hours | Acetic Acid:THF:Water | [2] |

Table 3: Reported Yields

| Step | Yield | Note | Reference |

| Overall Yield (Protected to Final Product) | ~60% | After deprotection and purification | [6] |

Visualizing the Synthetic Pathway

The following diagram illustrates the chemical transformations in the synthesis of (-)-Norprostol.

Caption: Key transformations in the synthesis of (-)-Norprostol.

Conclusion

The synthesis of (-)-Norprostol is a well-established process that relies on the principles of organometallic chemistry, particularly the stereoselective 1,4-conjugate addition of a higher-order vinyl cuprate to a protected cyclopentenone. The efficiency of this process is highly dependent on the careful control of reaction conditions, including temperature and stoichiometry of the reagents. The protocols and data presented in this guide offer a comprehensive resource for the laboratory-scale preparation of this important prostaglandin intermediate. Further process optimization may focus on minimizing the use of toxic reagents like stannanes and exploring alternative catalytic systems.[4]

References

- 1. veeprho.com [veeprho.com]

- 2. US5075478A - Process for preparing prostaglandins - Google Patents [patents.google.com]

- 3. Misoprostol, process for its preparation using an organometallic cuprate complex - Patent 0807634 [data.epo.org]

- 4. EP3652142B1 - Process for the preparation and purification of misoprostol - Google Patents [patents.google.com]

- 5. MX2020000408A - Process for the preparation and purification of misoprostol. - Google Patents [patents.google.com]

- 6. Misoprostol synthesis - chemicalbook [chemicalbook.com]

- 7. EP0807634B1 - Misoprostol, process for its preparation using an organometallic cuprate complex - Google Patents [patents.google.com]

Unraveling the Profile of (-)-Norprostol: A Technical Examination of a Misoprostol-Related Compound

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

(-)-Norprostol is primarily recognized within the pharmaceutical landscape as a reference standard and a known impurity of Misoprostol, a synthetic prostaglandin E1 analog.[1][2] While extensive public data on the specific biological activity of (-)-Norprostol is scarce, its structural relationship to Misoprostol provides a foundational context for understanding its potential pharmacological characteristics. This technical guide delves into the well-documented biological activities and effects of Misoprostol to offer a comprehensive framework for researchers investigating related prostaglandin analogs like (-)-Norprostol. A study on the degradation of Misoprostol tablets noted an increase in what were termed "inactive degradation products," which included type A, type B, and 8-epi misoprostol; however, the specific activity of (-)-Norprostol was not detailed.[3][4]

Introduction to Prostaglandin Analogs and Misoprostol

Prostaglandins are a group of lipid compounds with diverse hormone-like effects in animals. Synthetic prostaglandin analogs, such as Misoprostol, are designed to mimic the actions of natural prostaglandins to achieve specific therapeutic outcomes.[5][6] Misoprostol is a synthetic analog of prostaglandin E1 and is utilized for its cytoprotective effects on the gastrointestinal mucosa, particularly in the prevention of ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs), as well as for its uterotonic properties in obstetrics and gynecology.[7]

The Parent Compound: Misoprostol's Biological Activity and Mechanism of Action

The primary mechanism of action for Misoprostol is its agonist activity at prostaglandin E (EP) receptors.[8] This interaction initiates a cascade of intracellular signaling events that vary depending on the receptor subtype and the tissue in which it is expressed.

Gastric Cytoprotection

In the stomach, Misoprostol binds to EP3 receptors on parietal cells, inhibiting gastric acid secretion.[7] This action is mediated through a G-protein coupled pathway that leads to a decrease in intracellular cyclic AMP (cAMP) levels, thereby reducing the activity of the proton pump.

Uterine Contraction

In uterine smooth muscle, Misoprostol's binding to prostanoid receptors leads to an increase in intracellular calcium concentrations, resulting in myometrial contractions. This effect is harnessed for labor induction and other obstetric applications.

Quantitative Biological Data of Misoprostol

The following table summarizes key quantitative data for Misoprostol, providing a benchmark for the potential activity of its analogs and impurities.

| Parameter | Value | Receptor Subtype(s) | Species | Reference |

| Ki | 120 nM | EP1 | Mouse (cloned) | [8] |

| 250 nM | EP2 | Mouse (cloned) | [8] | |

| 67 nM | EP3 | Mouse (cloned) | [8] | |

| 67 nM | EP4 | Mouse (cloned) | [8] |

Signaling Pathway of Misoprostol

The binding of Misoprostol to its G-protein coupled receptors (GPCRs) initiates distinct signaling pathways. The diagram below illustrates the pathway associated with its gastric antisecretory effect.

Experimental Protocols

Prostaglandin E Receptor Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., (-)-Norprostol) to specific EP receptor subtypes.

Methodology:

-

Cell Culture: Utilize cell lines stably expressing a specific human or animal EP receptor subtype (e.g., HEK293 or CHO cells).

-

Membrane Preparation: Homogenize the cells and isolate the cell membrane fraction through centrifugation.

-

Binding Reaction: Incubate the cell membranes with a radiolabeled prostaglandin E1 analog (e.g., [³H]-PGE1) and varying concentrations of the unlabeled test compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion

(-)-Norprostol remains a compound of interest primarily due to its classification as an impurity of the widely used pharmaceutical agent, Misoprostol. While direct biological data for (-)-Norprostol is limited in the public domain, its structural similarity to Misoprostol suggests a potential for interaction with prostaglandin E receptors. Researchers investigating (-)-Norprostol can leverage the extensive knowledge of Misoprostol's pharmacology as a starting point for their inquiries. Further studies employing established in vitro and in vivo models for prostaglandin analogs are necessary to fully elucidate the specific biological activity and effects of (-)-Norprostol.

References

- 1. Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Instability of misoprostol tablets stored outside the blister: a potential serious concern for clinical outcome in medical abortion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Instability of Misoprostol Tablets Stored Outside the Blister: A Potential Serious Concern for Clinical Outcome in Medical Abortion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Misoprostol | Prostanoid Receptors | Tocris Bioscience [tocris.com]

The Pharmacological Profile of (-)-Norprostol: An Analysis of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Norprostol is primarily recognized and utilized as a chemical reference standard and a known impurity related to the synthetic prostaglandin E1 analog, Misoprostol.[1][2] Despite its structural relationship to a pharmacologically active agent, a distinct and comprehensive pharmacological profile for (-)-Norprostol is not available in the public domain. Current scientific literature and databases lack specific in-vivo or in-vitro studies detailing its mechanism of action, receptor binding affinities, and overall biological effects. Consequently, this guide will focus on the established role of (-)-Norprostol and provide a contextual overview of the pharmacology of its parent compound, Misoprostol, to offer a relevant framework for researchers.

Introduction to (-)-Norprostol

(-)-Norprostol, with the IUPAC name Methyl 7-[(3S)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoate, is chemically characterized and used as a reference material for analytical purposes, such as in the quality control and impurity profiling of Misoprostol.[1] Its availability is geared towards ensuring the accuracy and reliability of analytical methods in pharmaceutical development and manufacturing.[1][2]

Relationship to Misoprostol

(-)-Norprostol is identified as a related substance or impurity of Misoprostol.[1] Misoprostol itself is a well-studied drug with a clearly defined pharmacological profile. It is a synthetic analog of prostaglandin E1 and exerts its effects by acting as an agonist at prostaglandin E receptors.[3][4]

The primary pharmacological actions of Misoprostol include:

-

Gastrointestinal Cytoprotection: It inhibits gastric acid secretion and promotes the secretion of mucus and bicarbonate, thereby protecting the stomach lining.[3][4] This makes it effective in the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers.[4]

-

Uterine Contraction: Misoprostol stimulates contractions of the uterine smooth muscle.[3]

Given that (-)-Norprostol is an impurity of Misoprostol, its own pharmacological activity, if any, is not a focus of published research. The interest in (-)-Norprostol is primarily from a chemical purity and analytical standpoint.

Pharmacological Data for (-)-Norprostol: A Gap in Current Knowledge

A thorough review of scientific literature reveals a significant lack of data on the pharmacological profile of (-)-Norprostol. There are no publicly available studies that provide quantitative data such as:

-

Receptor binding affinities (e.g., Ki values) for prostaglandin or other receptors.

-

In vitro functional activity (e.g., EC50 or IC50 values) in relevant cell-based assays.

-

In vivo efficacy or toxicity data from animal models.

Consequently, it is not possible to construct data tables or detailed experimental protocols specific to the pharmacological evaluation of (-)-Norprostol.

Contextual Pharmacological Profile: Misoprostol

To provide a relevant pharmacological context, this section summarizes the established profile of the parent drug, Misoprostol.

Mechanism of Action of Misoprostol

Misoprostol is an agonist of the prostaglandin E1 (PGE1) receptor. The signaling pathways activated by Misoprostol are tissue-dependent.

A simplified representation of the signaling pathway for Misoprostol's gastric antisecretory effect is depicted below.

Caption: Misoprostol's gastric antisecretory signaling pathway.

Quantitative Data for Misoprostol

The following table summarizes key pharmacological data for Misoprostol.

| Parameter | Value | Context | Reference |

| Clinical Efficacy | |||

| Gastric Acid Inhibition | Dose-related | In healthy subjects, single doses of 50-200 micrograms inhibit basal and stimulated gastric acid secretion. The 200 microgram dose is significantly different from placebo. | [5] |

| Onset of Action (Oral) | ~30 minutes | Inhibition of gastric acid secretion. | [4] |

| Duration of Action (Oral) | ~3 hours | Inhibition of gastric acid secretion. | [4] |

| Side Effects | |||

| Diarrhea Incidence | 9.5% (100 µg q.i.d.), 13.1% (200 µg q.i.d.) | Compared to 3.8% with placebo in clinical trials. | [6] |

Experimental Protocols for Misoprostol Evaluation

Detailed experimental protocols for the pharmacological assessment of Misoprostol are extensive. A generalized workflow for evaluating a potential gastric antisecretory agent like Misoprostol is outlined below.

Caption: Generalized workflow for evaluating a gastric antisecretory agent.

Conclusion and Future Directions

Future research could potentially explore the pharmacological activity of (-)-Norprostol and other Misoprostol-related impurities to determine if they contribute to the overall therapeutic effect or side-effect profile of the parent drug. Such studies would require a full suite of in-vitro and in-vivo pharmacological assessments, starting with receptor binding and functional assays. Until such data becomes available, the role of (-)-Norprostol remains confined to the analytical and quality control spheres of pharmaceutical science.

References

- 1. veeprho.com [veeprho.com]

- 2. (-)-Norprostol - SRIRAMCHEM [sriramchem.com]

- 3. Misoprostol | C22H38O5 | CID 5282381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Misoprostol clinical pharmacology. Establishment of activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

The intricate dance of prostaglandin analogues and their receptors: a technical guide

A comprehensive analysis of the interaction between prostaglandin analogues, exemplified by compounds like misoprostol, and the diverse family of prostaglandin receptors. This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the binding affinities, signaling pathways, and experimental methodologies crucial for advancing therapeutic design.

Executive Summary: Prostaglandins are potent lipid mediators that orchestrate a wide array of physiological and pathological processes, from inflammation and pain to blood pressure regulation and reproduction. Their actions are mediated through a family of G-protein coupled receptors (GPCRs) known as prostanoid receptors. Synthetic prostaglandin analogues, such as misoprostol, have been developed to selectively target these receptors, offering therapeutic benefits. This guide delves into the quantitative aspects of these interactions, details the experimental protocols used for their characterization, and visually maps the complex signaling cascades they initiate. While the specific compound "Norprostol (-)" did not yield direct findings in the literature and may be a less common name or a misspelling, this guide will utilize data from the well-characterized prostaglandin E1 analogue, misoprostol, to illustrate the principles of prostaglandin receptor interaction.

Prostaglandin Receptor Classification and Function

The prostanoid receptor family is broadly classified into five main types based on their sensitivity to the five naturally occurring prostanoids: PGD2, PGE2, PGF2α, PGI2 (prostacyclin), and TXA2 (thromboxane A2). This classification gives rise to the DP, EP, FP, IP, and TP receptors, respectively[1]. The EP receptors are further subdivided into four subtypes: EP1, EP2, EP3, and EP4, each with distinct signaling mechanisms and tissue distribution[1][2].

Prostanoid receptors are integral membrane proteins that, upon ligand binding, couple to various G-proteins to initiate intracellular signaling cascades. These pathways typically involve the modulation of second messengers such as cyclic adenosine monophosphate (cAMP) and intracellular calcium ([Ca2+])i, leading to a cellular response[1][3][4].

Quantitative Analysis of Prostaglandin Analogue-Receptor Interactions

The affinity and potency of prostaglandin analogues at their cognate receptors are critical determinants of their pharmacological effects. These parameters are typically quantified using radioligand binding assays and functional assays.

Binding Affinity Data

Radioligand binding assays are employed to determine the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) of a compound for a specific receptor. These values provide a measure of the drug's affinity for the receptor. The following table summarizes representative binding affinity data for misoprostol free acid at EP receptors.

| Compound | Receptor Subtype | Cell Type | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| Misoprostol free acid | E-type | Canine Parietal Cells | [3H]misoprostol free acid | - | ~10 | [5] |

| Misoprostol | E-type | Human/Rat Cells | [3H]PGE2 | - | <500 | [6] |

Note: The active form of misoprostol is its free acid, as the methyl ester is rapidly de-esterified in vivo[7].

Functional Potency Data

Functional assays measure the biological response elicited by a ligand-receptor interaction. The half-maximal effective concentration (EC50) is a common metric used to quantify the potency of an agonist in stimulating a response.

| Compound | Receptor Subtype | Assay | Measured Parameter | EC50 (nM) | Reference |

| Misoprostol | E-type | Antisecretory Assay | Inhibition of Histamine-Stimulated Acid Secretion | ~10 | [7] |

| Misoprostol | E-type | Cytokine Production | Inhibition of TNF-α | <500 | [6] |

| Misoprostol | E-type | Cytokine Production | Enhancement of IL-6 | <500 | [6] |

Experimental Protocols

The characterization of prostaglandin analogue-receptor interactions relies on a variety of sophisticated experimental techniques.

Radioligand Binding Assay

This technique is used to determine the binding affinity of a test compound for a specific receptor.

Objective: To quantify the binding of a radiolabeled ligand to a receptor and the displacement of this binding by an unlabeled test compound.

General Protocol:

-

Membrane Preparation: Cells or tissues expressing the target receptor are homogenized and centrifuged to isolate a membrane fraction rich in the receptor of interest.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]PGE2 or [3H]misoprostol free acid) and varying concentrations of the unlabeled test compound.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC50 value of the test compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

A critical consideration in these assays is the buffer composition, as pH and ionic strength can significantly influence ligand binding affinity[8].

Second Messenger Assays

These assays quantify the intracellular signaling events that occur downstream of receptor activation.

Objective: To measure the change in concentration of second messengers like cAMP or intracellular calcium following receptor stimulation.

cAMP Assay Protocol:

-

Cell Culture: Cells expressing the prostaglandin receptor of interest are cultured in appropriate media.

-

Stimulation: The cells are treated with varying concentrations of the test compound.

-

Lysis: The cells are lysed to release intracellular contents.

-

Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay (e.g., ELISA) or other detection methods.

-

Data Analysis: The data are plotted to generate a dose-response curve from which the EC50 value can be determined.

Intracellular Calcium Assay Protocol:

-

Cell Loading: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM).

-

Stimulation: The cells are stimulated with the test compound.

-

Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorometer or a fluorescence microscope.

-

Data Analysis: The peak fluorescence response is plotted against the compound concentration to determine the EC50.

Signaling Pathways

The binding of a prostaglandin analogue to its receptor triggers a cascade of intracellular events that ultimately lead to a physiological response. The specific pathway activated depends on the receptor subtype and the G-protein to which it couples.

Prostanoid receptors can couple to Gs, Gi, or Gq/11 proteins[1].

-

Gs-coupled receptors (e.g., EP2, EP4, DP1, IP): Activate adenylyl cyclase, leading to an increase in intracellular cAMP levels.

-

Gi-coupled receptors (e.g., EP3): Inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP.

-

Gq/11-coupled receptors (e.g., EP1, FP, TP): Activate phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

The following diagrams illustrate these key signaling pathways.

Caption: Gs-coupled prostaglandin receptor signaling pathway.

Caption: Gq-coupled prostaglandin receptor signaling pathway.

Caption: General experimental workflows for receptor binding and functional assays.

Conclusion

The interaction of prostaglandin analogues with their receptors is a complex process with significant therapeutic implications. A thorough understanding of the binding affinities, functional potencies, and underlying signaling mechanisms is paramount for the rational design of novel drugs targeting the prostanoid system. The experimental protocols and data presented in this guide provide a framework for researchers to further explore and exploit these intricate molecular interactions for the development of next-generation therapeutics.

References

- 1. Prostanoid Receptors [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Hi-Affi™ In Vitro Cell based Prostanoid Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 4. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Demonstration of specific E-type prostaglandin receptors using enriched preparations of canine parietal cells and [3H]misoprostol free acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The prostaglandin E1 analogue, misoprostol, regulates inflammatory cytokines and immune functions in vitro like the natural prostaglandins E1, E2 and E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression of gastric antisecretory and prostaglandin E receptor binding activity of misoprostol by misoprostol free acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of binding affinity of CJ-023,423 for human prostanoid EP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Research on Norprostol, (-)-: A Review of Currently Available Data

Despite a comprehensive search of available scientific literature, no specific in vitro research studies focusing on "Norprostol, (-)-" have been identified. Consequently, the creation of an in-depth technical guide or whitepaper with quantitative data, detailed experimental protocols, and signaling pathway diagrams for this specific compound is not possible at this time.

While the search for "Norprostol, (-)-" did not yield direct results, the broader search provided insights into common methodologies and areas of investigation in in vitro research for similar types of compounds, which may be relevant for future studies.

General Methodologies in In Vitro Compound Evaluation

Research on other compounds highlights several standard in vitro assays and experimental approaches that are crucial in drug discovery and development. These include:

-

Cell Viability and Cytotoxicity Assays: These are fundamental in determining the effect of a compound on cell survival and proliferation. Techniques such as MTT or WST-1 assays are commonly employed to quantify cell viability.

-

Receptor Binding Assays: To understand the mechanism of action, researchers often perform binding assays to determine if a compound interacts with specific cellular receptors.

-

Signaling Pathway Analysis: Techniques like Western blotting and quantitative PCR (qPCR) are used to investigate how a compound affects specific signaling pathways within the cell. For instance, studies on other compounds have explored pathways like the Nrf2 signaling pathway, which is involved in cellular defense against oxidative stress.[1][2][3]

-

Gene Expression Analysis: Microarray analysis or RNA sequencing can provide a broad overview of the changes in gene expression induced by a compound, offering clues about its biological effects.

Example of a Generic Experimental Workflow

Should research on "Norprostol, (-)-" become available, a typical in vitro experimental workflow to characterize its activity could be visualized as follows:

References

Unraveling the Prostaglandin Analogue: A Technical Guide to Misoprostol as a Model for "Norprostol, (-)-"

Disclaimer: Initial searches for "Norprostol, (-)-" did not yield any publicly available information, suggesting that the name may be incorrect, an internal compound designation, or not yet in the public domain. To fulfill the request for an in-depth technical guide, this document provides a comprehensive overview of a well-established prostaglandin analogue, Misoprostol , as a representative example. This guide is structured to serve as a template that can be adapted for the user's specific compound of interest once the correct nomenclature is identified.

Executive Summary

Misoprostol is a synthetic analogue of prostaglandin E1 (PGE1) that exhibits potent gastric antisecretory and mucosal protective effects. Initially developed for the prevention and treatment of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers, its utility has expanded to various applications in obstetrics and gynecology due to its potent uterotonic activity. This document details the discovery, historical development, mechanism of action, and key experimental data related to Misoprostol. It provides structured data tables, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows to serve as a comprehensive guide for researchers and drug development professionals.

Discovery and Historical Development

The journey of Misoprostol began with the foundational discovery of prostaglandins and their role in gastric acid secretion. In the 1970s, researchers at G.D. Searle & Company sought to develop a stable, orally active prostaglandin analogue that could selectively target the stomach to prevent ulceration, a common side effect of NSAIDs.

The primary challenge was the rapid metabolism of natural prostaglandins. The development team, led by Dr. Paul W. Collins, focused on modifying the chemical structure of PGE1 to enhance its stability and oral bioavailability. This led to the synthesis of Misoprostol, a methyl ester analogue, which was found to be highly effective in preclinical models.

Clinical trials commenced in the late 1970s and early 1980s, confirming its efficacy in reducing gastric acid secretion and preventing NSAID-induced ulcers. Misoprostol, under the brand name Cytotec, received its first regulatory approval from the U.S. Food and Drug Administration (FDA) in 1988 for the prevention of NSAID-induced gastric ulcers in high-risk patients. Subsequently, its off-label use in obstetrics and gynecology for labor induction and management of postpartum hemorrhage became widespread, leading to further studies and the development of specific formulations and protocols for these indications.

Quantitative Data Summary

The following tables summarize key quantitative data for Misoprostol, compiled from various preclinical and clinical studies.

Table 1: Pharmacokinetic Properties of Misoprostol

| Parameter | Value | Species | Route of Administration |

| Bioavailability | ~88% (as Misoprostol free acid) | Human | Oral |

| Tmax (Misoprostol free acid) | 12.5 ± 6.3 minutes | Human | Oral |

| Cmax (Misoprostol free acid) | 311 ± 110 pg/mL | Human | Oral (400 µg dose) |

| Half-life (t½) | 20-40 minutes | Human | Oral |

| Protein Binding | 80-90% | Human | - |

Table 2: Pharmacodynamic Effects of Misoprostol

| Parameter | Effect | Dose | Species/Model |

| Gastric Acid Secretion | Inhibition of basal and nocturnal secretion | 200 µg | Human |

| Uterine Contraction | Induction of contractions | 25-50 µg | Human |

| Cervical Ripening | Increase in Bishop score | 25 µg | Human |

Mechanism of Action and Signaling Pathways

Misoprostol is a prodrug that is rapidly de-esterified to its active form, misoprostol free acid. This active metabolite binds to and activates the prostaglandin E receptor 3 (EP3), a G-protein coupled receptor (GPCR).

In Gastric Parietal Cells: Activation of the EP3 receptor by misoprostol free acid couples to the inhibitory G-protein (Gi). This inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels decrease the activity of protein kinase A (PKA), which in turn reduces the phosphorylation of target proteins involved in the trafficking and activity of the H+/K+-ATPase proton pump. The net effect is a reduction in gastric acid secretion.

In Uterine Myometrial Cells: In the uterus, misoprostol free acid also binds to prostaglandin receptors (including EP1, EP2, and EP3), leading to an increase in intracellular calcium concentrations ([Ca2+]). This increase in calcium activates calmodulin and myosin light-chain kinase, resulting in phosphorylation of myosin and subsequent smooth muscle contraction.

Caption: Signaling pathways of Misoprostol in gastric and uterine cells.

Key Experimental Protocols

The following are representative methodologies for key experiments used in the evaluation of Misoprostol.

In Vivo Gastric Antisecretory Assay (Shay Rat Model)

This protocol is a standard method for assessing the ability of a compound to inhibit gastric acid secretion in a live animal model.

-

Animal Preparation: Male Wistar rats (200-250g) are fasted for 24 hours with free access to water.

-

Ligation: Under anesthesia (e.g., isoflurane), a midline laparotomy is performed. The pylorus of the stomach is ligated to allow for the accumulation of gastric secretions.

-

Compound Administration: Misoprostol or vehicle control is administered intraduodenally immediately after ligation.

-

Incubation: The abdominal incision is closed, and the animals are allowed to recover for a period of 4 hours.

-

Sample Collection: After 4 hours, the animals are euthanized. The stomach is removed, and the gastric contents are collected.

-

Analysis: The volume of gastric juice is measured. The sample is then centrifuged, and the supernatant is titrated with 0.01 N NaOH to a pH of 7.0 to determine the total acid output.

-

Data Presentation: Results are typically expressed as the percentage inhibition of gastric acid secretion compared to the vehicle control group.

Caption: Experimental workflow for the in vivo Shay rat gastric secretion assay.

In Vitro Uterine Contractility Assay

This protocol assesses the direct effect of a compound on uterine smooth muscle contraction using an isolated organ bath system.

-

Tissue Preparation: A female rat is euthanized at the estrus stage of the reproductive cycle. The uterine horns are excised and placed in cold, oxygenated Krebs-Henseleit physiological salt solution.

-

Mounting: A segment of the uterine horn (approx. 2 cm) is mounted vertically in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.

-

Transducer Connection: One end of the uterine strip is attached to a fixed hook, and the other end is connected to an isometric force transducer. The transducer is connected to a data acquisition system to record changes in tension.

-

Equilibration: The tissue is allowed to equilibrate for 60-90 minutes under a resting tension of 1 gram, with the buffer being replaced every 15 minutes.

-

Compound Addition: After equilibration, spontaneous contractions are recorded. Misoprostol is then added to the organ bath in a cumulative, concentration-dependent manner.

-

Data Recording: The isometric contractions (amplitude and frequency) are recorded for a set period after each addition of the compound.

-

Analysis: Concentration-response curves are generated by plotting the increase in contractile force against the log concentration of Misoprostol. The EC50 (half-maximal effective concentration) is calculated from these curves.

Methodological & Application

Application Notes and Protocols for Norprostol, (-)- (Enprostil)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols and design related to Norprostol, (-)-, a synthetic prostaglandin E2 analog also known as Enprostil. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed protocols for relevant assays.

Mechanism of Action

Norprostol, (-)- is a selective agonist for the prostaglandin E2 (PGE2) receptor subtype EP3.[1] Its therapeutic effects, primarily in the gastrointestinal tract, are mediated through multiple actions:

-

Inhibition of Gastric Acid Secretion: By binding to EP3 receptors on parietal cells, Norprostol, (-)- inhibits adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP subsequently downregulates the activity of the H+/K+ ATPase proton pump, thereby reducing the secretion of gastric acid.[2]

-

Gastric Mucosal Protection (Cytoprotection): Norprostol, (-)- enhances the natural protective barrier of the stomach lining.[2] It stimulates the secretion of both mucus, which acts as a physical barrier against acid, and bicarbonate, which neutralizes acid at the mucosal surface.[2][3] This cytoprotective effect helps to prevent and heal peptic ulcers.[2]

-

Promotion of Mucosal Blood Flow: The compound also promotes blood flow to the gastric mucosa, which is essential for maintaining the health and integrity of the stomach lining and for facilitating the healing of ulcers.[3]

-

Anti-inflammatory Effects: As a prostaglandin E2 analog, Norprostol, (-)- also exhibits anti-inflammatory properties, which can help to reduce inflammation associated with ulcers.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on Norprostol, (-)- (Enprostil).

Table 1: Inhibition of Gastric Acid Secretion in Healthy Volunteers

| Condition | Dose of Norprostol, (-)- | Mean Inhibition of Gastric Acid Output | Reference |

| Basal | 35 micrograms | 71% | [4] |

| Pentagastrin-stimulated | 35 micrograms | 46% | [4] |

| Sham-meal-stimulated | 35 micrograms | 48% | [4] |

| Histamine-stimulated | 35 micrograms | 16% | [4] |

| 24-hour Intragastric Acidity | 35 micrograms (twice daily) | 38% | [5][6] |

| 24-hour Intragastric Acidity | 70 micrograms (nocturnal) | 33% | [5][6] |

Table 2: Inhibition of Meal-Stimulated Gastric Acid Secretion in Patients with Duodenal Ulcer

| Route of Administration | Dose of Norprostol, (-)- | Reduction in 8-hour Gastric Acid Secretion | Reference |

| Intragastric | 35 micrograms | 58% | [7] |

| Intragastric | 70 micrograms | 82% | [7] |

| Intraduodenal | 35 micrograms | 67% | [7] |

| Intraduodenal | 70 micrograms | 91% | [7] |

Table 3: Clinical Efficacy in Ulcer Healing

| Ulcer Type | Treatment Group | Healing Rate (2 weeks) | Healing Rate (4 weeks) | Healing Rate (6 weeks) | Reference(s) |

| Duodenal Ulcer | Norprostol, (-)- (35 µg twice daily) | 38% | 70% | - | [8] |

| Duodenal Ulcer | Placebo | 23% | 49% | - | [8] |

| Duodenal Ulcer | Norprostol, (-)- (35 µg twice daily) | 56% | 86% | 92% | [9] |

| Duodenal Ulcer | Cimetidine (400 mg twice daily) | 53% | 84% | 90% | [9] |

| Gastric Ulcer | Norprostol, (-)- (70 µg twice daily) | - | - | 70% | [10] |

| Gastric Ulcer | Norprostol, (-)- (35 µg twice daily) | - | - | 82% | [10] |

| Gastric Ulcer | Placebo | - | - | 50% | [10] |

| Gastric Ulcer | Norprostol, (-)- (35 µg twice daily) | 22% | 58% | 80% (86% at 8 weeks) | [11] |

| Gastric Ulcer | Ranitidine (150 mg twice daily) | 22% | 66% | 84% (89% at 8 weeks) | [11] |

Experimental Protocols

Protocol 1: In Vivo Measurement of Gastric Acid Secretion in Humans

Objective: To determine the effect of Norprostol, (-)- on basal and stimulated gastric acid secretion.

Materials:

-

Nasogastric tube

-

Aspirator

-

pH meter

-

Titrator with 0.1 N NaOH

-

Stimulants (e.g., pentagastrin, histamine, or a standardized meal)

-

Norprostol, (-)- or placebo capsules

Procedure:

-

Subject Preparation: Healthy volunteers or patients with inactive ulcer disease are to fast overnight.

-

Tube Placement: A nasogastric tube is inserted into the stomach to allow for the aspiration of gastric contents.

-

Basal Secretion Measurement:

-

Gastric juice is continuously aspirated for a baseline period (e.g., 1 hour) in 15-minute intervals.

-

The volume of each sample is recorded.

-

The acid concentration of each sample is determined by titration with 0.1 N NaOH to a pH of 7.0.

-

Basal acid output (BAO) is calculated in milliequivalents per hour (mEq/hr).

-

-

Drug Administration: A single oral dose of Norprostol, (-)- (e.g., 35 µg or 70 µg) or a placebo is administered.

-

Stimulated Secretion Measurement:

-

After a set period post-drug administration (e.g., 60-90 minutes), a stimulant is administered (e.g., intravenous infusion of pentagastrin or histamine, or ingestion of a standardized meal).

-

Gastric contents are continuously aspirated for a defined period (e.g., 2-4 hours) in 15-minute intervals.

-

Volume and acid concentration are measured for each sample as described above.

-

Stimulated acid output is calculated.

-

-

Data Analysis: The percentage inhibition of gastric acid output by Norprostol, (-)- is calculated by comparing the acid output in the drug-treated group to the placebo group.

Protocol 2: In Vitro/Ex Vivo Assessment of Gastric Mucus Secretion

Objective: To quantify the effect of Norprostol, (-)- on gastric mucus secretion.

Materials:

-

Animal model (e.g., Sprague-Dawley rats)

-

Norprostol, (-)- solution

-

Sucrose solution (e.g., 0.25 M)

-

Alcian blue dye solution

-

Magnesium chloride solution

-

Diethyl ether

-

Spectrophotometer

Procedure:

-

Animal Preparation: Rats are fasted for 24 hours with free access to water.

-

Drug Administration: Norprostol, (-)- is administered orally or by injection at various doses. A control group receives a vehicle solution.

-

Tissue Collection: After a specified time (e.g., 1-2 hours), the animals are euthanized, and their stomachs are removed.

-

Mucus Staining:

-

The stomachs are opened along the greater curvature and washed with saline.

-

The glandular portion of the stomach is excised and incubated in Alcian blue solution to stain the mucus.

-

Excess dye is removed by washing with sucrose solution.

-

-

Dye Extraction:

-

The stained mucus is extracted by immersing the tissue in a magnesium chloride solution.

-

The resulting blue solution is shaken with diethyl ether to remove any dissolved dye.

-

-

Quantification:

-

The absorbance of the aqueous layer is measured using a spectrophotometer at a specific wavelength (e.g., 605 nm).

-

A standard curve is prepared using known concentrations of Alcian blue.

-

The amount of mucus is expressed as µg of Alcian blue per gram of glandular tissue.

-

-

Data Analysis: The mucus content in the Norprostol, (-)- treated groups is compared to the control group.

Protocol 3: EP3 Receptor Binding Assay

Objective: To determine the binding affinity of Norprostol, (-)- to the EP3 receptor.

Materials:

-

Cell line or tissue preparation expressing the EP3 receptor (e.g., porcine gastric mucosa)

-

Radiolabeled ligand (e.g., [3H]-PGE2)

-

Norprostol, (-)- at various concentrations

-

Binding buffer (e.g., Tris-HCl buffer with MgCl2 and EDTA)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation:

-

The tissue or cells are homogenized in a buffer and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in the binding buffer.

-

-

Binding Reaction:

-

A fixed concentration of the radiolabeled ligand ([3H]-PGE2) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled Norprostol, (-)- are added to compete for binding.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2.

-

The reaction is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound ligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of Norprostol, (-)- that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Visualizations

Signaling Pathway of Norprostol, (-)- in Gastric Parietal Cells

Caption: Signaling cascade of Norprostol, (-)- leading to reduced gastric acid secretion.

Experimental Workflow for In Vivo Gastric Acid Secretion Assay

Caption: Workflow for measuring the effect of Norprostol, (-)- on gastric acid secretion.

Logical Relationship of Norprostol, (-)-'s Protective Mechanisms

References

- 1. Enprostil, a prostaglandin E2 analogue, in the treatment of duodenal ulcer; a multicentre comparison with cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treatment of duodenal ulcer with enprostil, a prostaglandin E2 analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A US multicenter study of enprostil 35 micrograms twice daily for treatment of prepyloric, pyloric channel, and duodenal bulb ulcers. Enprostil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enprostil and ranitidine in duodenal ulcer healing: double blind comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stimulation of HCO3- secretion by the prostaglandin E2 analog enprostil: studies in human stomach and rat duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stimulatory effect of enprostil, an anti-ulcer prostaglandin, on gastric mucus secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enprostil, a synthetic prostaglandin E2 analogue, inhibits meal-stimulated gastric acid secretion and gastrin release in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Prostaglandin E2 receptor EP3 regulates both adipogenesis and lipolysis in mouse white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuronal prostaglandin E2 receptor subtype EP3 mediates antinociception during inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Host Prostaglandin E2-EP3 Signaling Regulates Tumor-Associated Angiogenesis and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of Norprostol, (-)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norprostol, (-)-, a prostaglandin E1 (PGE1) analogue, is a synthetic compound with potential therapeutic applications stemming from its expected interaction with prostaglandin E (EP) receptors. Prostaglandins are potent lipid mediators involved in a wide array of physiological processes, including vasodilation, inflammation, gastric cytoprotection, and smooth muscle modulation.[1] Synthetic analogues like Norprostol are developed to offer improved stability, bioavailability, and receptor selectivity compared to naturally occurring prostaglandins.[2]

These application notes provide a comprehensive guide for conducting in vivo studies of Norprostol, (-)-, based on established methodologies for similar PGE1 analogues. The protocols outlined below are intended to serve as a foundation for designing experiments to evaluate the efficacy, pharmacokinetics, and safety of this compound in relevant animal models.

Pharmacokinetics of Prostaglandin Analogues

The pharmacokinetic profile of prostaglandin analogues can vary significantly based on the route of administration. Understanding these differences is crucial for designing effective in vivo studies. For instance, oral administration of misoprostol, a PGE1 analogue, leads to peak plasma levels in about 30 minutes. In contrast, vaginal administration results in a slower absorption with peak levels reached after 70-80 minutes, but the compound remains detectable for a longer period.[2] Sublingual administration can achieve similar peak concentrations as oral administration but with a slower decline.[2]

Table 1: Comparative Pharmacokinetics of Prostaglandin Analogues by Administration Route [2]

| Administration Route | Time to Peak Plasma Concentration (Tmax) | Duration of Detectable Levels |

| Oral | ~30 minutes | Shorter |

| Vaginal | 70-80 minutes | Significantly longer |

| Sublingual | ~30 minutes | Slower decline than oral |

| Intramuscular (Carboprost) | ~20 minutes | Slow decline |

Experimental Protocols

The following protocols are generalized from in vivo studies of various prostaglandin E1 analogues and can be adapted for the investigation of Norprostol, (-)-.

Protocol 1: Evaluation of Anti-inflammatory Activity in a Rodent Model

This protocol is based on studies demonstrating the anti-inflammatory effects of PGE series prostaglandins.[3]

Objective: To assess the ability of Norprostol, (-)- to reduce inflammation in a carrageenan-induced paw edema model in rats.[4]

Animal Model: Male Sprague-Dawley rats (200-250g).

Materials:

-

Norprostol, (-)- solution (vehicle to be determined based on solubility, e.g., saline, phosphate buffer with 0.05% w/v BSA).[5]

-

Carrageenan solution (1% w/v in sterile saline).

-

Positive control: Indomethacin (a non-steroidal anti-inflammatory drug).[4]

-

Plethysmometer for paw volume measurement.

Procedure:

-

Acclimatize animals for at least 7 days prior to the experiment.

-

Divide animals into treatment groups (n=6-8 per group): Vehicle control, Norprostol, (-)- (various doses), and positive control.

-

Administer Norprostol, (-)- or vehicle via the desired route (e.g., subcutaneous, intravenous, or oral) 30-60 minutes prior to inducing inflammation.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4]

-

Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 24 hours post-carrageenan injection.

-

Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Data Analysis: Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to determine statistical significance.

Protocol 2: Assessment of Vasodilatory Effects in a Canine Model

This protocol is adapted from studies evaluating the effects of PGE1 on vascular resistance.[6]

Objective: To determine the effect of Norprostol, (-)- on systemic and regional blood flow and vascular resistance.

Animal Model: Beagle dogs.[7]

Materials:

-

Norprostol, (-)- solution for infusion.

-

Anesthetic agents.

-

Surgical instruments for catheterization.

-

Blood flow probes and pressure transducers.

-

Data acquisition system.

Procedure:

-

Anesthetize the dogs and maintain a stable plane of anesthesia throughout the experiment.

-

Surgically implant catheters in the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

-

Place a blood flow probe around the desired artery (e.g., femoral or carotid) to measure regional blood flow.

-

After a stabilization period, record baseline hemodynamic parameters (heart rate, blood pressure, blood flow).

-

Administer Norprostol, (-)- as a continuous intravenous infusion at increasing doses.[7][8]

-

Record hemodynamic parameters continuously during the infusion and for a designated period after the infusion is stopped.

-

Calculate vascular resistance from the blood pressure and blood flow data.

Data Analysis: Analyze the dose-dependent changes in hemodynamic parameters using appropriate statistical methods, such as repeated measures ANOVA.

Signaling Pathways

Prostaglandin E1 and its analogues exert their effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4).[9] These receptors are coupled to different intracellular signaling pathways, leading to diverse physiological responses.[1]

The EP1 receptor is primarily coupled to Gq proteins, leading to an increase in intracellular calcium.[10] EP2 and EP4 receptors are coupled to Gs proteins, which activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP).[11] The EP3 receptor can couple to Gi, inhibiting adenylyl cyclase, or Gq/12/13.[12]

Caption: Signaling pathways of Prostaglandin E1 analogues via EP receptors.

Experimental Workflow

A typical in vivo study workflow for a novel compound like Norprostol, (-)- involves several key stages, from initial planning to final data analysis and reporting.

Caption: General workflow for an in vivo experimental study.

Quantitative Data Summary

The following table summarizes quantitative data from in vivo studies of PGE1 analogues, which can serve as a reference for expected potencies and effects.

Table 2: Summary of In Vivo Effects of PGE1 Analogues

| Compound | Animal Model | Dose | Route of Administration | Observed Effect | Reference |

| Misoprostol | Mouse | 60 µ g/mouse (daily) | In vivo | Significant suppression of splenomegaly | [13] |

| 16,16-dimethyl PGE2 | Mouse | 30 µ g/mouse (daily) | In vivo | Significant suppression of splenomegaly | [13] |

| PGE1 | Dog | 0.031-0.5 µg/kg/min | Intravenous infusion | Dose-dependent decrease in left ventricular end-diastolic pressure | [8] |

| PGE1 | Rat | up to 2.0 µg/kg/min | Intravenous infusion | No biologically meaningful detrimental effects observed after 14 days | [7] |

| PGE1 | Mouse | 35.4-354 µg/kg | Subcutaneous | Increased bleeding time and vascular permeability | [14] |

| PGE1 | Dog | 0.001-10 µ g/min | Intra-arterial infusion | Dose-dependent decrease in nasal vascular and airway resistance | [6] |

Disclaimer: These protocols and notes are intended as a general guide. Specific experimental details, including animal models, dosages, and endpoints, should be optimized based on the scientific question, the physicochemical properties of Norprostol, (-)-, and institutional guidelines. All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).

References

- 1. Pharmacology of Prostaglandin Analogues | Pharmacology Mentor [pharmacologymentor.com]

- 2. Pharmacokinetics of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of prostaglandin E1: in vivo modulation of the formyl peptide chemotactic receptor on the rat neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. Acute Effects of Prostaglandin E1 and E2 on Vascular Reactivity and Blood Flow in situ in the Chick Chorioallantoic Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of prostaglandin E1 on canine nasal vascular and airway resistances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Subacute toxicity studies with prostaglandin E1 (PGE1) in laboratory animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin E1 increases myocardial contractility in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uh-ir.tdl.org [uh-ir.tdl.org]

- 10. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Differential roles of prostaglandin E-type receptors in activation of hypoxia-inducible factor 1 by prostaglandin E1 in vascular-derived cells under non-hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effects of E series prostaglandins on blastogenic responses in vitro and graft vs. host responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Prostaglandin E1 Is an Efficient Molecular Tool for Forest Leech Blood Sucking [frontiersin.org]

Application Notes and Protocols for Prostaglandin Analogs in Cell Culture

Introduction

Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in various biological processes, including inflammation, pain, fever, and regulation of blood pressure.[1] Their effects are mediated through binding to specific G-protein coupled receptors on the cell surface. Understanding the cellular and molecular mechanisms of prostaglandin analogs like "Norprostol, (-)-" is essential for drug development and therapeutic applications. This document provides an overview of the cell culture applications, experimental protocols, and signaling pathways relevant to the study of prostaglandin analogs.

Cell Culture Applications

Prostaglandin analogs are utilized in a wide range of cell culture applications to investigate their effects on cellular processes. These include:

-

Inflammation and Immunology: Studying the role of prostaglandin analogs in modulating inflammatory responses in cell lines such as murine macrophages (RAW 264.7) and human lung carcinoma cells (A549).[1]

-

Cancer Research: Investigating the effects of these compounds on cell proliferation, apoptosis, and signaling pathways in various cancer cell lines.

-

Neurobiology: Examining the neuroprotective or neurotoxic effects of prostaglandin analogs on neuronal and glial cells.

-

Renal Physiology: Studying the impact on renal cells, such as in the context of ciliopathies using urine-derived renal epithelial cells (URECs).[2]

-

Ophthalmology: Assessing the cytotoxic effects of prostaglandin analogs on ocular cells, such as primary cultures of conjunctival stromal cells.[3]

-

Contractility Studies: Observing the effects on cell contraction, for example, in cultured rat glomerular mesangial cells.[4]

Quantitative Data Summary

The following tables summarize quantitative data from studies on various prostaglandin analogs. This data can serve as a reference for designing experiments with "Norprostol, (-)-".

Table 1: Effective Concentrations of Prostaglandin Analogs in Cell Culture

| Compound | Cell Line | Concentration | Observed Effect | Reference |

| Alprostadil (PGE1 analog) | NPHP1 Patient URECs | 13.75 nM (EC50) | Half-maximal effect on cilium count | [2] |

| Alprostadil (PGE1 analog) | NPHP1 Patient URECs | >1 µM | Maximal effect on cilium count | [2] |

| Dinoprostone (PGE2) | NPHP1 Patient URECs | Not specified | Similar effect to Alprostadil on cilia count | [2] |

| Angiotensin II (stimulator of PGE2) | Rat Glomerular Mesangial Cells | 10 nM (threshold) | Selective stimulation of PGE2 | [4] |

| Arginine Vasopressin (stimulator of PGE2) | Rat Glomerular Mesangial Cells | 100 pM (threshold) | Selective stimulation of PGE2 | [4] |

| Latanoprost | Human Conjunctival Stromal Cells | 8.08% of commercial product (LD50) | 50% reduction in cell viability | [3] |

| Tafluprost | Human Conjunctival Stromal Cells | 36.77% of commercial product (LD50) | 50% reduction in cell viability | [3] |

Table 2: Incubation Times for Prostaglandin Analog Treatment

| Cell Line | Treatment | Incubation Time | Purpose of Incubation | Reference |

| RAW 264.7 or A549 cells | LPS or IL-1β stimulation | 24 hours | Stimulation of prostaglandin production | [1] |

| NPHP1 Patient URECs | Alprostadil | 48 hours | Assessment of effect on ciliogenesis | [2] |

| Human Conjunctival Stromal Cells | Various PGAs | 5 min, 30 min, 1 h, 6 h, 24 h | Assessment of cytotoxicity | [3] |

| Rat Glomerular Mesangial Cells | AVP or ANG II | 30 minutes | Stimulation of PGE2 synthesis | [4] |

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with a Prostaglandin Analog

This protocol provides a general procedure for culturing adherent cells and treating them with a prostaglandin analog.

Materials:

-

Appropriate cell line (e.g., A549, RAW 264.7, primary cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[1]

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

Prostaglandin analog stock solution (dissolved in a suitable solvent like DMSO or ethanol)

-

Multi-well cell culture plates (e.g., 24-well or 96-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture cells in a T-75 flask to about 80-90% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Seed the cells into multi-well plates at a predetermined density (e.g., 2.5 x 10^5 cells/well for a 24-well plate) and allow them to adhere overnight in the incubator.[1]

-

-

Compound Preparation and Treatment:

-

Prepare serial dilutions of the prostaglandin analog stock solution in a serum-free or complete medium to achieve the desired final concentrations.

-

Ensure the final solvent concentration is low (typically <0.1%) and non-toxic to the cells. Include a solvent control group.

-

Remove the old medium from the wells and replace it with the medium containing the prostaglandin analog or the vehicle control.

-

-

Incubation:

-

Downstream Analysis:

-

After incubation, proceed with the desired analysis, such as cell viability assays, protein extraction for western blotting, RNA isolation for qPCR, or collection of supernatant for ELISA or LC-MS/MS analysis.

-

Protocol 2: Quantification of Prostaglandins in Cell Culture Supernatant by LC-MS/MS

This protocol outlines a method for analyzing the production of prostaglandins, such as PGE2, from cell culture supernatants.[1]

Materials:

-

Cell culture supernatant samples

-

Internal standard (e.g., Prostaglandin E1-d9)[1]

-

Formic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)[1]

-

Methanol, Ethyl Acetate, Hexane

-

Nitrogen evaporator

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Solid-Phase Extraction (SPE):

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system for quantification of the specific prostaglandin.

-

Signaling Pathways and Experimental Workflows

Prostaglandin E2 Signaling Pathway